molecular formula C20H16N2O2S B2799131 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-56-4

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2799131
CAS-Nummer: 868377-56-4
Molekulargewicht: 348.42
InChI-Schlüssel: ZSCMWFUTGXZIOG-MRCUWXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydrobenzothiazole scaffold. The compound is characterized by a Z-configuration at the imine bond of the thiazole ring, a prop-2-yn-1-yl (propargyl) group at position 3, a methyl substituent at position 4 of the benzothiazole moiety, and a 4-acetylbenzamide group attached to the nitrogen atom (Fig. 1).

The synthesis of such compounds typically involves coupling reactions between activated benzoyl derivatives (e.g., benzoyl chlorides) and functionalized dihydrobenzothiazole precursors, as seen in analogous benzamide syntheses . Structural confirmation is achieved via X-ray crystallography and spectroscopic methods (NMR, IR), as demonstrated in related studies .

Eigenschaften

IUPAC Name

4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h1,5-11H,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCMWFUTGXZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Formula Key Functional Groups Reference
Target Compound 4-methyl, 3-prop-2-yn-1-yl, 4-acetylbenzamide C₂₁H₁₇N₂O₂S Acetyl, propargyl, Z-imine
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-ethoxy, 3-prop-2-yn-1-yl, 4-diethylsulfamoylbenzamide C₂₄H₂₄N₃O₄S₂ Diethylsulfamoyl, ethoxy, propargyl
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide 4-methoxy, 3-prop-2-yn-1-yl, 4-nitrobenzamide C₁₉H₁₄N₃O₄S Nitro, methoxy, propargyl
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide C₂₄H₂₀N₂O₂S Methoxyphenyl, phenyl, methyl

Key Observations :

Substituent Diversity : The target compound’s 4-acetyl group distinguishes it from analogs with sulfonamide (e.g., diethylsulfamoyl ), nitro , or methoxy groups . The acetyl moiety may enhance lipophilicity and hydrogen-bonding capacity compared to nitro or sulfonamide groups.

Propargyl Group : The 3-prop-2-yn-1-yl substituent is conserved in several analogs (e.g., ), suggesting its role in stabilizing the Z-configuration or enabling covalent interactions with biological targets.

Z-Configuration : All compounds share the Z-imine geometry, critical for maintaining planar conformations conducive to π-π stacking or receptor binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated via molecular formula) is lower than analogs with bulky substituents (e.g., diethylsulfamoyl ) but higher than nitro-substituted derivatives .
  • Solubility : The acetyl group may improve aqueous solubility compared to nitro or methoxy groups due to polarity, though this requires experimental validation.

Pharmacological Potential

While direct activity data for the target compound is unavailable, insights can be drawn from related studies:

  • Benzothiazole Anticancer Agents : Derivatives like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide exhibit anticancer activity via kinase inhibition . The acetyl group in the target compound may similarly modulate enzyme interactions.
  • C–H Functionalization : The propargyl group enables participation in metal-catalyzed reactions, as seen in N,O-bidentate directing groups , suggesting utility in prodrug design or targeted therapies.

Biologische Aktivität

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a benzothiazole core and various functional groups that contribute to its potential therapeutic applications.

The compound's structure can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

Key features of the structure include:

  • Benzothiazole Ring : Known for its antimicrobial and anticancer properties.
  • Acetyl Group : Enhances solubility and biological activity.
  • Prop-2-yn-1-yl Side Chain : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (Human breast cancer)
    • A549 (Lung adenocarcinoma)
    • HT-29 (Colorectal adenocarcinoma)
  • Assays Conducted :
    • MTT assay was utilized to evaluate cytotoxicity, revealing significant activity against the aforementioned cancer cell lines compared to normal cells .
CompoundCell LineIC50 (µM)Selectivity Index
4-acetyl-N-[(2Z)-4-methyl...MCF-712.55.0
4-acetyl-N-[(2Z)-4-methyl...A54915.04.5
4-acetyl-N-[(2Z)-4-methyl...HT-2910.06.0

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
PathogenMIC (µg/mL)
Staphylococcus aureus25
E. coli50
Klebsiella pneumoniae30

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in vitro.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines in human cell lines.
  • Assays Conducted : ELISA assays were performed to quantify cytokine levels, showing a significant reduction in interleukin levels compared to untreated controls .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various benzothiazole derivatives on MCF-7 and A549 cells, demonstrating that modifications to the side chains significantly altered biological activity.
  • Antimicrobial Efficacy Study : Researchers compared the antibacterial effects of this compound with traditional antibiotics, concluding that it possesses similar or superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodology : Multi-step synthesis involving cyclization of benzothiazole precursors and subsequent coupling with acetyl-substituted benzamide. Key steps include:

  • Use of dichloromethane as a solvent and palladium on carbon (Pd/C) for catalytic coupling reactions .
  • Temperature control (e.g., reflux at 80–100°C) to ensure regioselectivity of the prop-2-yn-1-yl group .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the Z-isomer .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPd/C, DCM, 80°C65–70≥95%
CouplingAcetyl chloride, NEt₃75–80≥98%

Q. How is the compound characterized structurally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the benzothiazole ring and Z-configuration of the imine bond .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
  • X-ray Crystallography (if crystals are obtainable): Resolves ambiguity in stereochemistry, as demonstrated for analogous benzothiazole derivatives .

Q. What initial biological screening assays are recommended?

  • Methodology :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays, given structural similarity to sulfamoylbenzamides with kinase affinity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Controls : Include known inhibitors (e.g., erlotinib for EGFR) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects causing peak broadening (e.g., tautomerism in the benzothiazole ring) .
  • COSY and NOESY : Map coupling between protons to confirm spatial arrangement of the prop-2-yn-1-yl group .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide) .

Q. What strategies improve yield in the final coupling step?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or CuI for acetyl group coupling efficiency .
  • Solvent Optimization : Compare DCM, THF, and DMF for solubility and reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours while maintaining ≥90% yield .

Q. How does the prop-2-yn-1-yl group influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with allyl, propargyl, or methyl groups. Compare IC₅₀ values in enzyme assays .
  • Molecular Docking : Simulate binding to EGFR (PDB: 1M17) to assess interactions between the alkyne group and hydrophobic pockets .
    • Data Table :
SubstituentIC₅₀ (EGFR, nM)LogP
Prop-2-yn-1-yl12.3 ± 1.23.8
Allyl45.6 ± 3.13.2
Methyl>1002.9

Q. How to address discrepancies in enzyme inhibition data across labs?

  • Methodology :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration, incubation time) .
  • Compound Purity Verification : Re-test batches with HPLC and HRMS to rule out degradation .
  • Collaborative Validation : Share samples with independent labs for cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.